![molecular formula C20H28N4O4S B2481838 (4-butoxyphenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1903907-48-1](/img/structure/B2481838.png)
(4-butoxyphenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that introduce specific functional groups into the molecule, enabling further chemical transformations. In the context of similar compounds, synthesis typically involves the coupling of different precursor molecules in the presence of catalysts or activating agents. For example, the synthesis of N-phenylpyrazolyl aryl methanones derivatives, which share some structural similarities with the compound , involves multi-step reactions starting from basic heterocyclic compounds, characterized by the introduction of sulfonyl groups and subsequent modifications to achieve the desired molecular structure (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of organic compounds is determined using spectroscopic techniques, such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state analysis. These methods provide insights into the arrangement of atoms within the molecule, the configuration of its functional groups, and the presence of any stereocenters. For compounds with an arylsulfonyl moiety, crystal structure analysis reveals the spatial arrangement and the intermolecular interactions that may influence the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Compounds containing imidazolyl and sulfonyl groups, similar to the one , can undergo various chemical reactions, including nucleophilic substitutions and Michael-type additions. These reactions allow for the modification of the compound and the introduction of additional functional groups, expanding its chemical diversity and potential applications. The presence of a sulfonyl group, for instance, can enhance the compound's reactivity towards nucleophiles, enabling selective transformations (Pouzet et al., 1998).
Scientific Research Applications
Chemical Synthesis and Reactivity
A novel approach in chemical synthesis involves the copper(i)-catalyzed cascade reaction of (2-ethynylphenyl)-methanols with sulfonyl azides, leading to the production of cyclical α-diazo imidates. These imidates can further react with primary amines to furnish triazoles under catalyst-free conditions, showcasing the versatility of sulfonyl and diazepan moieties in synthesizing cyclic compounds with potential applications in material science and as intermediates in pharmaceutical synthesis (Ren, Lu, & Wang, 2017).
Biological Activity
Compounds with imidazole, sulfonyl, and diazepan functionalities have been explored for their biological activities, including antioxidant, antitumor, and antiviral properties. For example, derivatives of diphenylmethane including bromophenols have demonstrated effective antioxidant power in various in vitro assays, indicating their potential for applications in disease prevention and therapy (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010). Similarly, novel N-phenylpyrazolyl aryl methanones derivatives, containing sulfonyl groups, exhibited favorable herbicidal and insecticidal activities, suggesting their utility in agricultural sciences (Wang, Wu, Liu, Li, Song, & Li, 2015).
Material Science Applications
In the realm of material science, an imidazole-based zwitterionic salt demonstrated efficiency as an organocatalyst for regioselective aziridine ring-opening, highlighting the importance of these functional groups in synthetic chemistry and potential applications in developing new materials and catalysts (Ghosal, Santra, Das, Hajra, Zyryanov, & Majee, 2016).
properties
IUPAC Name |
(4-butoxyphenyl)-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-3-4-14-28-18-8-6-17(7-9-18)20(25)23-10-5-11-24(13-12-23)29(26,27)19-15-22(2)16-21-19/h6-9,15-16H,3-5,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKLEGUWBHLFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.